Selenophene-2-carbonyl azide
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Overview
Description
Selenophene-2-carbonyl azide is an organic compound that belongs to the class of heteroaroyl azides It is a derivative of selenophene, a five-membered aromatic ring containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenophene-2-carbonyl azide can be synthesized through the Curtius Rearrangement of selenophene-2-carbonyl chloride. The process involves the reaction of selenophene-2-carbonyl chloride with sodium azide in anhydrous conditions to form the azide compound . The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates .
Chemical Reactions Analysis
Types of Reactions
Selenophene-2-carbonyl azide undergoes several types of chemical reactions, including:
Curtius Rearrangement: This reaction converts the azide into an isocyanate, which can further react to form various products such as amines, amides, and carbamates.
Substitution: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Curtius Rearrangement: Typically carried out in anhydrous conditions using solvents like acetonitrile or DMSO.
Reduction: Common reducing agents include LiAlH4 and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Isocyanates: Formed through Curtius Rearrangement.
Amines: Formed through reduction of the azide group.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Selenophene-2-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and isocyanates.
Materials Science:
Biological Activity: Studied for its potential biological activities, including antibacterial and anticancer properties.
Mechanism of Action
The primary mechanism of action for selenophene-2-carbonyl azide involves the Curtius Rearrangement, where the azide group rearranges to form an isocyanate intermediate . This intermediate can then react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl azide: Similar structure but contains oxygen instead of selenium.
Thiophene-2-carbonyl azide: Contains sulfur instead of selenium.
Pyrrole-2-carbonyl azide: Contains nitrogen instead of selenium.
Uniqueness
Selenophene-2-carbonyl azide is unique due to the presence of selenium, which imparts distinct chemical properties compared to its oxygen, sulfur, and nitrogen analogs.
Properties
CAS No. |
319448-11-8 |
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Molecular Formula |
C5H3N3OSe |
Molecular Weight |
200.07 g/mol |
IUPAC Name |
selenophene-2-carbonyl azide |
InChI |
InChI=1S/C5H3N3OSe/c6-8-7-5(9)4-2-1-3-10-4/h1-3H |
InChI Key |
DRVZOALMKRNVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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